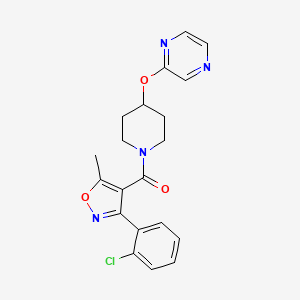

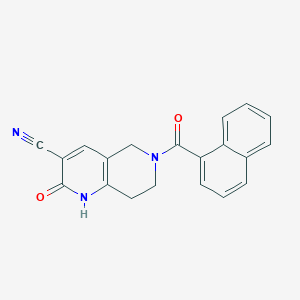

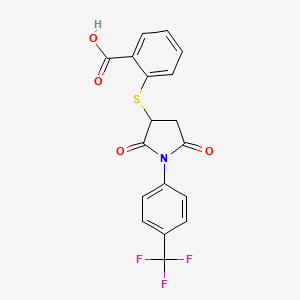

1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one” is a derivative of 1H-Indole, 2,3-dihydro- . The molecular formula is C8H9N and the molecular weight is 119.1638 .

Synthesis Analysis

The synthesis of similar compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of the compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a hexadehydro-Diels–Alder domino reaction, intramolecular cyclization, and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 119.1638 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Stereoselective Synthesis and Biological Activity

- Imidazolidin-4-ones, derivatives similar to 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one, are utilized in stereoselective synthesis processes. They serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis, showing significant importance in the modification of bioactive oligopeptides (Ferraz et al., 2007). Additionally, derivatives like marsanidine indicate potential medical uses due to their selectivity as alpha 2-adrenoceptor ligands, with applications ranging from antihypertensive to neuroprotective effects (Sa̧czewski et al., 2008).

Controlled Release of Fragrant Molecules

- In practical applications, imidazolidin-4-ones act as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. This demonstrates their utility in the fragrance industry for delivering scent molecules in a controlled manner (Trachsel et al., 2012).

Catalytic Synthesis

- The catalytic synthesis of imidazolidin-2-ones, including methods involving palladium-catalyzed reactions, showcases their application in creating structurally diverse and potentially bioactive molecules through efficient synthetic strategies (Fritz et al., 2006). These methods highlight the compound's relevance in medicinal chemistry and drug development.

Antimalarial Activity

- Imidazolidin-4-one derivatives of primaquine have been synthesized and evaluated as potential antimalarial agents, illustrating the compound's role in the development of new therapeutic agents. These derivatives exhibit promising preliminary results in antimalarial activity, underscoring the importance of structural modification for enhancing drug efficacy (Gomes et al., 2004).

Antibacterial and Antifungal Activities

- Synthesis and evaluation of new imidazolidin-2-ones and their derivatives have demonstrated significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, with various synthesized compounds showing promising efficacy against a range of microbial pathogens (Ammar et al., 2016).

Propriétés

IUPAC Name |

1-(1,3-dihydroisoindole-2-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWSFKBIHPMHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)